Trimagnesium;tristrontium;tetraphosphate

Description

However, its components—magnesium (Mg²⁺), strontium (Sr²⁺), and phosphate (PO₄³⁻)—are extensively studied in biomaterials and inorganic chemistry. Magnesium and strontium phosphates are known for their roles in bone regeneration, cement additives, and catalysis. Tetraphosphate derivatives, such as adenosine tetraphosphate or cytidine tetraphosphate, are recognized for their hydrolytic stability and biochemical signaling roles .

Properties

CAS No. |

68784-28-1 |

|---|---|

Molecular Formula |

Mg3O16P4Sr3 |

Molecular Weight |

715.7 g/mol |

IUPAC Name |

trimagnesium;tristrontium;tetraphosphate |

InChI |

InChI=1S/3Mg.4H3O4P.3Sr/c;;;4*1-5(2,3)4;;;/h;;;4*(H3,1,2,3,4);;;/q3*+2;;;;;3*+2/p-12 |

InChI Key |

NJHBGXQXFPKCBN-UHFFFAOYSA-B |

SMILES |

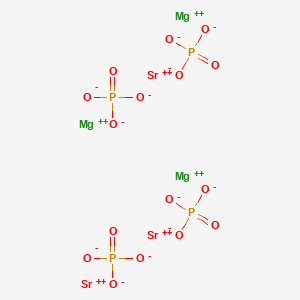

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Sr+2].[Sr+2].[Sr+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Sr+2].[Sr+2].[Sr+2] |

Other CAS No. |

68784-28-1 |

physical_description |

DryPowde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ionic Radii and Structural Compatibility

Magnesium and strontium exhibit similar ionic radii in specific coordination environments, enabling substitution in phosphate lattices. For example:

| Ion | Coordination Number (CN) | Ionic Radius (Å) |

|---|---|---|

| Sr²⁺ | CN6 | 1.18 |

| Mg²⁺ | CN6 | 0.72 |

| Sr²⁺ | CN9 | 1.31 |

| Eu²⁺ (proxy for Sr²⁺) | CN9 | 1.30 |

Sr²⁺ can replace Eu²⁺ or Ca²⁺ in hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) due to radius similarity, enhancing bioactivity . Mg²⁺, with a smaller radius, alters crystal lattice parameters when substituted into β-TCP, reducing solubility and improving mechanical stability .

Mechanical and Physicochemical Properties

Strontium Phosphates

- Sr₃(PO₄)₂ (Tristrontium Phosphate) : Used in composites like Sr₁₀(PO₄)₆(OH)₂–Sr₃(PO₄)₂ for red-emitting phosphors. Exhibits Sr²⁺ coordination flexibility (CN6–CN10), enabling luminescence tuning .

- Sr-Modified Calcium Phosphate Cements (SMPCs) :

- Compressive Strength : 5% tristrontium silicate (Sr₃SiO₅) in SMPC increased strength to 6.00 ± 0.74 MPa (vs. 5 MPa for CPC) but decreased at higher Sr concentrations (>10%) due to disrupted hydration .

- Setting Time : Reduced from 45.9 ± 1.4 min (CPC) to <30 min with Sr₃SiO₅ addition, enhancing injectability .

Magnesium Phosphates

- Mg₃(PO₄)₂ (Trimagnesium Phosphate) : Acts as a cement additive. Phytic acid with Mg₃(PO₄)₂ increases compressive strength (highest among additives) but prolongs setting time due to Ca²⁺/Mg²⁺ chelation .

- Mg-Substituted β-TCP : Mg²⁺ reduces solubility (from 0.18 mM to 0.12 mM at 25°C) and stabilizes the β-TCP phase, improving mechanical durability .

Tetraphosphate Derivatives

- Cytidine 5'-Tetraphosphate : Found as a contaminant in commercial CTP samples (0.3–3.9%), demonstrating hydrolytic stability similar to triphosphates .

- Diadenosine Tetraphosphate (Ap₄A): Acts as a signaling molecule in stress responses. Hydrolyzed by specific enzymes, making it a target for metabolic studies .

- Hexaethyl Tetraphosphate : Inhibits cholinesterase, though less effectively than tetraethyl pyrophosphate, highlighting structural sensitivity in enzymatic interactions .

Key Contrasts and Synergies

| Property | Sr-Phosphates | Mg-Phosphates | Tetraphosphates |

|---|---|---|---|

| Bioactivity | Osteogenic, anti-resorptive | Osteoconductive, stable | Biochemical signaling |

| Mechanical Strength | Dose-dependent (peaks at 5% Sr) | Enhanced via β-TCP stabilization | N/A (small molecules) |

| Solubility | Higher than HA, lower than β-TCP | Lower than β-TCP | Hydrolytically stable |

| Applications | Bone cements, luminescent materials | Orthopedic cements, catalysis | Enzyme studies, mRNA engineering |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.